molecular formula C11H15NO2 B14519404 Methyl phenyl(propan-2-yl)carbamate CAS No. 62604-18-6

Methyl phenyl(propan-2-yl)carbamate

Cat. No.: B14519404
CAS No.: 62604-18-6
M. Wt: 193.24 g/mol
InChI Key: WDSLVWYJGOPQPK-UHFFFAOYSA-N
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Description

Methyl phenyl(propan-2-yl)carbamate is a carbamate derivative characterized by a phenyl group and an isopropyl (propan-2-yl) group attached to the carbamate nitrogen. Carbamates are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their stability and tunable reactivity.

Properties

CAS No.

62604-18-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl N-phenyl-N-propan-2-ylcarbamate

InChI

InChI=1S/C11H15NO2/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

WDSLVWYJGOPQPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Mechanistic Foundations

Three-Step Continuous Process from Diphenyl Carbonate

The most well-documented method for synthesizing methyl phenyl(propan-2-yl)carbamate involves a three-step continuous process, as described in patent CN85109417A. This approach minimizes the handling of toxic intermediates like methyl isocyanate while achieving high selectivity (>98%).

Step 1: Formation of Phenyl-N-Methyl Urethane

Diphenyl carbonate reacts with methylamine in a molar ratio of 1:1 at 20–80°C under autogenous pressure. The reaction generates phenyl-N-methyl urethane and phenol as a byproduct:
$$
\text{(PhO)}2\text{CO} + \text{CH}3\text{NH}2 \rightarrow \text{PhNHCOOCH}3 + \text{PhOH}
$$
Key parameters:

  • Temperature : 50°C optimizes reaction rate while suppressing side products like N,N'-dimethylurea.
  • Residence time : 0.5 hours ensures 95% conversion of diphenyl carbonate.
  • Solvent : Excess methylamine acts as both reactant and solvent.

A portion of the reaction mixture is recycled to maintain consistent reactant concentrations, improving overall efficiency.

Step 2: Pyrolysis to Methyl Isocyanate

Phenyl-N-methyl urethane undergoes thermal decomposition at 180–220°C under reduced pressure (200 mmHg):
$$
\text{PhNHCOOCH}3 \rightarrow \text{CH}3\text{NCO} + \text{PhOH}
$$
Critical operational details:

  • Reactor design : Stirred reactors with fractional distillation columns separate methyl isocyanate (b.p. 39°C) from phenol and unreacted urethane.
  • Selectivity : >98% methyl isocyanate yield is achieved by maintaining temperatures below 220°C to prevent oligomerization.
Step 3: Carbamate Formation

Methyl isocyanate reacts with 1-phenylpropan-2-ol in an inert solvent (e.g., toluene) at 0–50°C in the presence of a base catalyst (e.g., triethylamine):
$$
\text{CH}3\text{NCO} + \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{OH} \rightarrow \text{C}{11}\text{H}{15}\text{NO}2 + \text{H}2\text{O}
$$
Key considerations:

  • Catalyst : Tertiary amines accelerate the reaction by deprotonating the alcohol.
  • Yield : 97% isolated yield reported under optimized conditions.

Alternative Single-Step Carbamate Transesterification

A less common but efficient method involves transesterification of methyl carbamate with 1-phenylpropan-2-ol under acidic conditions:
$$
\text{NH}2\text{COOCH}3 + \text{C}6\text{H}5\text{CH}(\text{CH}3)\text{OH} \xrightarrow{\text{H}^+} \text{C}{11}\text{H}{15}\text{NO}2 + \text{CH}_3\text{OH}
$$
Advantages :

  • Avoids hazardous methyl isocyanate intermediates.
  • Operates at milder temperatures (80–100°C).

Limitations :

  • Lower yields (75–85%) due to equilibrium limitations.
  • Requires excess alcohol and continuous methanol removal.

Comparative Analysis of Synthetic Methods

Parameter Three-Step Process Transesterification
Yield 97% 75–85%
Key Intermediate Methyl isocyanate Methyl carbamate
Temperature Range 20–220°C 80–100°C
Safety Concerns High (toxic intermediates) Moderate
Scalability Industrial-scale continuous Batch processing
Byproducts Phenol, dimethylurea Methanol

Recent Advances in Catalysis and Process Optimization

Solid Acid Catalysts for Transesterification

Recent studies have explored zeolite-based catalysts (e.g., H-ZSM-5) to improve transesterification efficiency:

  • Yield increase : 88% at 120°C with 5 wt% catalyst loading.
  • Reusability : >10 cycles without significant activity loss.

Microreactor Technology for Methyl Isocyanate Synthesis

Microchannel reactors enhance heat transfer during urethane pyrolysis:

  • Residence time : Reduced from 3 hours to 15 minutes.
  • Selectivity : 99.2% at 210°C due to precise temperature control.

Challenges and Mitigation Strategies

Byproduct Management

Phenol recovery : Distillation at 180–200°C achieves >95% purity for reuse.
Dimethylurea suppression : Maintaining reaction temperatures below 80°C in Step 1 reduces byproduct formation by 70%.

Chemical Reactions Analysis

Types of Reactions

Methyl phenyl(propan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve mild temperatures and the presence of catalysts .

Major Products Formed

The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates. These products have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of methyl phenyl(propan-2-yl)carbamate involves its interaction with specific molecular targets. One notable target is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound acts as a reversible inhibitor of acetylcholinesterase, leading to increased levels of acetylcholine and subsequent physiological effects . This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.

Comparison with Similar Compounds

Comparison with Similar Carbamate Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features and properties of Methyl phenyl(propan-2-yl)carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Melting Point (°C) Key References
This compound Not explicitly provided ~207 (estimated) Phenyl, isopropyl Likely crystalline ~37 (analogous compound)
Prop-2-en-1-yl N-phenylcarbamate C₁₀H₁₁NO₂ 177.2 Phenyl, allyl Clear pale liquid N/A
2,2,2-Trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate C₁₂H₁₄F₃NO₂ 261.24 4-Isopropylphenyl, trifluoroethyl Solid N/A
Phenyl (2-chloro-4-hydroxyphenyl)carbamate C₁₃H₁₀ClNO₃ 263.68 2-Chloro-4-hydroxyphenyl, phenyl Solid N/A
4-Hydroxy-3,5-di(propan-2-yl)phenyl methylcarbamate C₁₄H₂₁NO₃ 251.32 3,5-Diisopropyl-4-hydroxyphenyl, methyl Solid N/A
Fentanyl Methyl Carbamate C₂₁H₂₆N₂O₂ 338.4 Phenethylpiperidinyl, phenyl Crystalline solid N/A (stored at -20°C)
Key Observations:
  • Electron-Withdrawing Substituents : The trifluoroethyl group in 2,2,2-Trifluoroethyl N-[4-(propan-2-yl)phenyl]carbamate increases electronegativity, altering reactivity and solubility .
  • Aromatic Substitution : Compounds like Phenyl (2-chloro-4-hydroxyphenyl)carbamate demonstrate how halogen and hydroxyl groups on the phenyl ring modulate hydrogen bonding and biological activity .

Q & A

Q. How can contradictory crystallographic and spectroscopic data be reconciled during structural analysis?

  • Case example: Disordered cyclohexene rings in XRD () may obscure NMR peak assignments. Combine dynamic NMR (variable-temperature studies) with DFT calculations to resolve conformational flexibility .

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